molecular formula C21H21N3O5 B11029541 Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11029541
M. Wt: 395.4 g/mol
InChI Key: WMRSLTCMJNOYPJ-UHFFFAOYSA-N
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Description

Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a fused heterocyclic compound featuring a pyrimido[1,2-a]benzimidazole core. This structure is characterized by a tetrahydropyrimidine ring fused to a benzimidazole moiety, with a 2,4-dimethoxyphenyl substituent at position 4 and an ethyl ester group at position 2.

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C21H21N3O5/c1-4-29-20(26)17-18(13-10-9-12(27-2)11-16(13)28-3)24-15-8-6-5-7-14(15)22-21(24)23-19(17)25/h5-11,17-18H,4H2,1-3H3,(H,22,23,25)

InChI Key

WMRSLTCMJNOYPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

This compound is an unprecedented side product of the Biginelli reaction . The synthesis involves three components: 2,4-dimethoxybenzaldehyde , ethyl acetoacetate , and urea . The reaction is catalyzed by p-toluenesulfonic acid (PTSA) under reflux conditions using ethanol as the solvent .

Chemical Reactions Analysis

    Reaction Types: The compound undergoes a multicomponent reaction, specifically the Biginelli reaction.

    Reagents and Conditions: The acidic conditions favor the formation of the target compound.

    Major Products: The compound itself is the major product, formed as a side product during the reaction.

Scientific Research Applications

    Chemistry: Its unique structure makes it interesting for further synthetic studies.

    Medicine: Screening for pharmacological effects and drug development.

    Industry: Potential use in materials science or as a building block for other compounds.

Mechanism of Action

The specific molecular targets and pathways involved in its effects remain to be explored. Further research is needed to elucidate its mechanism.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly influence electronic properties and bioactivity. Key analogues include:

Compound Name Substituent(s) on Phenyl Ring Key Features Reference
Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate 3,4-Dimethoxy Positional isomer of the target compound; altered electronic distribution.
Ethyl 4-(4-nitrophenyl)-2-(trifluoromethyl)pyrimido[1,2-a]benzimidazole-3-carboxylate 4-Nitro, 2-CF₃ Electron-withdrawing groups enhance stability; π–π stacking observed.
Ethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate 2,3,4-Trimethoxy Increased methoxy groups may improve solubility.
Ethyl (4R)-4-[4-(diethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate 4-Diethylamino Amino group introduces basicity; stereochemistry specified (4R).

Key Observations :

  • Electron-Donating vs.
  • Steric Effects : The trimethoxyphenyl group () introduces steric bulk, which may hinder rotational freedom or receptor binding compared to dimethoxy derivatives.

Modifications to the Core Structure

Variations in the heterocyclic core impact tautomerism and hydrogen-bonding capacity:

Compound Name Core Modification Implications Reference
3-Cyano-2-(2,3-dimethoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-4-one Cyano substitution at C3 Enhanced hydrogen-bonding potential via nitrile group.
3,3-Diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole Dioxo system at C2 and C4 Increased planarity due to conjugated carbonyl groups.

Key Observations :

Predicted Physicochemical Properties

Compound Name Molecular Weight Predicted Density (g/cm³) Predicted pKa
Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate (Target) ~423* ~1.29 ~5.0
Ethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate 423.46 1.29 5.00

*Estimated based on structural similarity to .

Key Observations :

  • Higher methoxy content (e.g., trimethoxy in ) correlates with increased molecular weight and similar predicted pKa (~5.0), suggesting comparable solubility profiles.

Biological Activity

Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of fused pyrimidine derivatives known for their diverse pharmacological properties. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry.

The molecular formula of the compound is C17H22N2O5C_{17}H_{22}N_{2}O_{5}, with a molecular weight of approximately 334.4 g/mol. The structure includes a benzimidazole moiety fused with a pyrimidine ring, contributing to its unique chemical behavior and biological interactions.

PropertyValue
Molecular FormulaC17H22N2O5C_{17}H_{22}N_{2}O_{5}
Molecular Weight334.4 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-component reactions such as the Biginelli reaction. This method allows for the efficient formation of the desired tetrahydropyrimidine structure from readily available starting materials. The use of catalysts and specific reaction conditions plays a critical role in optimizing yield and purity.

Antioxidant Properties

Research indicates that compounds within the benzimidazole class exhibit notable antioxidant activities. For instance, studies have shown that related compounds can effectively scavenge free radicals and inhibit lipid peroxidation. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly employed to assess these antioxidant properties. In comparative studies, ethyl 4-(2,4-dimethoxyphenyl)-2-oxo derivatives have demonstrated moderate to high radical scavenging activities when benchmarked against standard antioxidants like butylated hydroxytoluene (BHT) .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. For example, it has been evaluated for its effect on ethoxyresorufin O-deethylase (EROD) activity. Results indicate that certain derivatives exhibit significant modulation of EROD activity, suggesting a mechanism through which they may exert protective effects against oxidative stress .

Case Studies

  • Antioxidant Activity Evaluation :
    A study synthesized several benzimidazole derivatives and assessed their antioxidant activities using DPPH radical scavenging assays. The results indicated that compounds similar to ethyl 4-(2,4-dimethoxyphenyl)-2-oxo showed effective inhibition of lipid peroxidation and enhanced antioxidant capacity compared to controls .
  • Cytotoxicity Assessment :
    In vitro cytotoxicity tests against various cancer cell lines have been conducted for related compounds. The findings suggest that these compounds can induce apoptosis in cancer cells while exhibiting minimal toxicity toward normal cells .

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